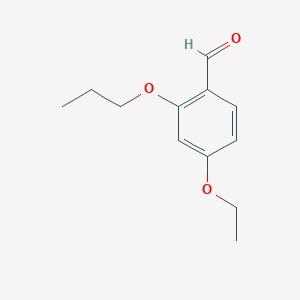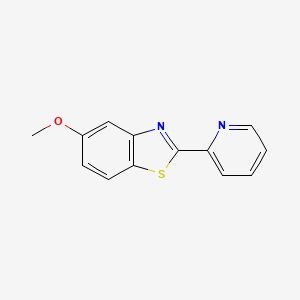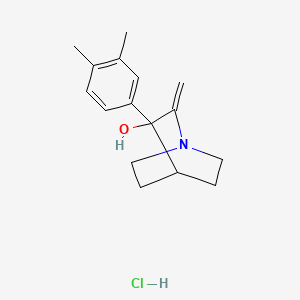![molecular formula C20H18N4O3S3 B11998391 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11998391.png)
4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Industrial Production: As of now, there is no established industrial-scale production method for this compound. Researchers primarily synthesize it for specialized studies.
Chemical Reactions Analysis
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions, but specific examples are scarce.
Substitution Reactions: It could participate in substitution reactions, although the exact conditions remain elusive.
Hydrazine derivatives: These are likely involved in the synthesis.
Thiol compounds: Used for introducing the sulfanyl groups.
Acylating agents: For acetylating the hydrazine moiety.
Major Products: The major products formed during the synthesis would be intermediates leading to the final compound.
Scientific Research Applications
Chemistry:
Chemical Probes: Researchers use it as a probe to study specific reactions or mechanisms.
Structural Studies: Its unique structure makes it valuable for structural analysis.
Biological Activity: Investigating its effects on biological systems.
Drug Development: It may serve as a starting point for drug design.
Materials Science:
Mechanism of Action
The precise mechanism of action remains unexplored. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
Unfortunately, direct comparisons are challenging due to its rarity. it stands out for its distinctive structure.
Similar Compounds:Hydrazones: Explore related hydrazones for comparison.
Thiadiazoles: Investigate other thiadiazole derivatives.
Properties
Molecular Formula |
C20H18N4O3S3 |
|---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C20H18N4O3S3/c1-13-2-4-15(5-3-13)11-28-19-23-24-20(30-19)29-12-17(25)22-21-10-14-6-8-16(9-7-14)18(26)27/h2-10H,11-12H2,1H3,(H,22,25)(H,26,27)/b21-10+ |
InChI Key |
OKGSLQQJHMPNEH-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11998322.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11998325.png)



![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11998370.png)
![2-Butyl-3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11998374.png)

![(E)-N-(4-Methylphenyl)-1-[4-(nonyloxy)phenyl]methanimine](/img/structure/B11998377.png)


![Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11998396.png)

